

GBR 12783: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B15616451

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783, with the IUPAC name 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine, is a potent and highly selective dopamine reuptake inhibitor.^{[1][2]} Its specificity for the dopamine transporter (DAT) over other monoamine transporters, such as those for norepinephrine (NET) and serotonin (SERT), has established it as a critical pharmacological tool for investigating the intricacies of the dopaminergic system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies associated with **GBR 12783**, intended for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

GBR 12783 is an aryl 1,4-dialk(en)ylpiperazine derivative.^[1] Its structure is characterized by a central piperazine ring, a diphenylmethoxyethyl group at one nitrogen, and a 3-phenyl-2-propen-1-yl (cinnamyl) group at the other.

Table 1: Chemical and Physicochemical Properties of **GBR 12783**

Property	Value	Source
IUPAC Name	1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine	[3]
Synonyms	GBR-12921	[2]
CAS Number	67469-57-2 (free base)	[2]
Chemical Formula	C ₂₈ H ₃₂ N ₂ O	[2]
Molecular Weight	412.58 g/mol	[2]
Appearance	Powder	[4]
Solubility	Soluble in DMSO. The dihydrochloride salt is soluble to 10 mM in water with gentle warming.	[2][4]
Storage	Desiccate at -20°C	[4]

Note: Some physicochemical data, such as melting point, boiling point, and pKa, are not consistently reported in peer-reviewed literature and are often found on commercial supplier websites. For rigorous applications, experimental determination is recommended.

Pharmacological Properties

GBR 12783's primary pharmacological action is the potent and selective inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels.

In Vitro Pharmacology

The in vitro activity of **GBR 12783** has been extensively characterized through radioligand binding and uptake inhibition assays.

Table 2: In Vitro Activity of **GBR 12783** at Monoamine Transporters

Assay	Species	Tissue	Transporter	IC ₅₀ (nM)	Ki (nM)	Reference
[³ H]Dopamine Uptake Inhibition	Rat	Striatal Synaptosomes	DAT	1.8	-	[1]
[³ H]Dopamine Uptake Inhibition	Mouse	Striatal Synaptosomes	DAT	1.2	-	[2]
[³ H]GBR 12783 Binding	Rat	Striatal Membranes	DAT	-	1.6 (Kd)	[5]
[³ H]Desipramine Binding	Rat	Cortical Membranes	NET	-	~240	[5]

GBR 12783 exhibits a high degree of selectivity for the dopamine transporter. Depending on the experimental conditions and species, it is reported to be 18 to 90 times more potent at inhibiting dopamine uptake compared to norepinephrine uptake, and 85 to 300 times more potent compared to serotonin uptake.[1]

In Vivo Pharmacology

In vivo studies have corroborated the in vitro findings, demonstrating **GBR 12783**'s effects on neurochemistry and behavior.

In vivo microdialysis studies in rodents have shown that systemic administration of **GBR 12783** and its analogs leads to a significant and preferential increase in extracellular dopamine concentrations in brain regions rich in dopaminergic innervation, such as the nucleus accumbens and striatum. For instance, the related compound GBR 12935 has been shown to dose-dependently increase extracellular dopamine in the nucleus accumbens with only minor effects on norepinephrine and serotonin levels.[2][6]

The neurochemical effects of **GBR 12783** translate into observable behavioral changes in animal models.

Table 3: In Vivo Behavioral Effects of **GBR 12783** and Analogs

Behavioral Paradigm	Species	Compound	Dose Range	Observed Effect	Reference
Locomotor Activity	Mouse	GBR 12909	5 - 7.5 mg/kg	Increased locomotor activity	[7]
Drug Discrimination	Squirrel Monkey	GBR 12909	-	Full substitution for cocaine	[8]
Inhibitory Avoidance	Rat	GBR 12783	10 mg/kg	Improved retention performance	[9]

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with **GBR 12783**.

[³H]-Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This protocol is adapted from methodologies described in the literature.[\[1\]](#)[\[10\]](#)

- Synaptosome Preparation:
 - Dissect the striata from male Sprague-Dawley rats on ice.
 - Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
 - Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

- Resuspend the resulting pellet (the crude synaptosomal fraction) in a Krebs-Ringer phosphate buffer (pH 7.4) containing glucose and a monoamine oxidase inhibitor (e.g., pargyline).
- Uptake Assay:
 - Pre-incubate aliquots of the synaptosomal suspension with various concentrations of **GBR 12783** or vehicle for a specified time (e.g., 10 minutes) at 37°C.
 - Initiate the uptake reaction by adding a fixed concentration of [³H]-dopamine.
 - Incubate for a short period (e.g., 5 minutes) at 37°C.
 - Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.
 - Determine the amount of radioactivity trapped on the filters using liquid scintillation counting.
- Data Analysis:
 - Non-specific uptake is determined in the presence of a high concentration of a standard dopamine uptake inhibitor (e.g., nomifensine or cocaine) or by conducting the assay at 0-4°C.
 - Specific uptake is calculated by subtracting non-specific uptake from total uptake.
 - Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

In Vivo Microdialysis in Freely Moving Rats

This protocol is a generalized procedure based on descriptions in the literature.^[6]

- Surgical Implantation of Guide Cannula:
 - Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

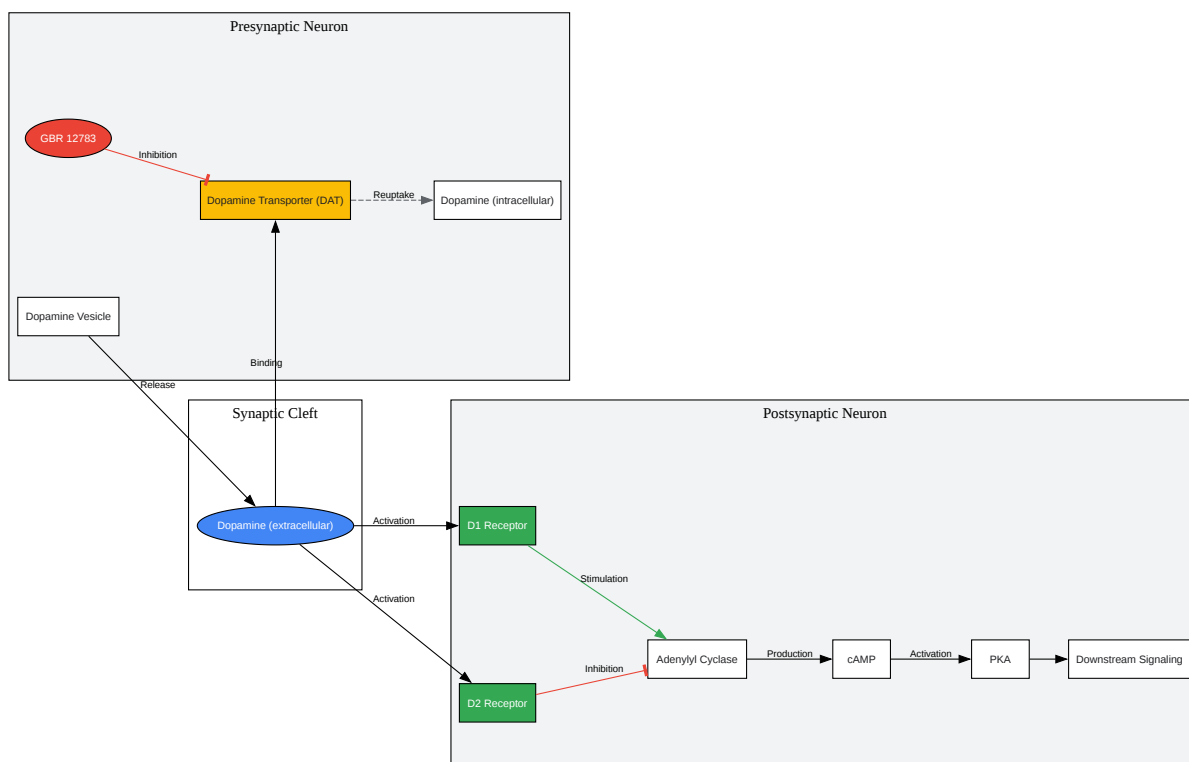
- Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., nucleus accumbens or striatum).
- Secure the cannula to the skull with dental acrylic and anchor screws.
- Allow the animal to recover for several days.
- Microdialysis Procedure:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
 - After a stable baseline of dopamine levels is established, administer **GBR 12783** (e.g., via intraperitoneal injection) or vehicle.
 - Continue collecting dialysate samples to monitor the drug-induced changes in extracellular dopamine levels.
- Neurotransmitter Analysis:
 - Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
 - Quantify the dopamine concentration by comparing the peak heights or areas to those of known standards.
- Data Analysis:
 - Express the post-drug dopamine levels as a percentage of the average baseline concentrations.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).

Mechanism of Action and Signaling Pathways

GBR 12783 exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.

The dopamine transporter is a sodium- and chloride-dependent symporter.^[10] The binding of **GBR 12783** to the DAT is a complex process that can involve a sequential formation of two distinct transporter-inhibitor complexes.^[10]

The immediate downstream consequence of DAT inhibition by **GBR 12783** is an increase in the activation of postsynaptic dopamine receptors (D1-like and D2-like families) and presynaptic autoreceptors. Activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events. For example, D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). D2 receptor activation, conversely, inhibits adenylyl cyclase. These signaling pathways ultimately modulate neuronal excitability and gene expression.

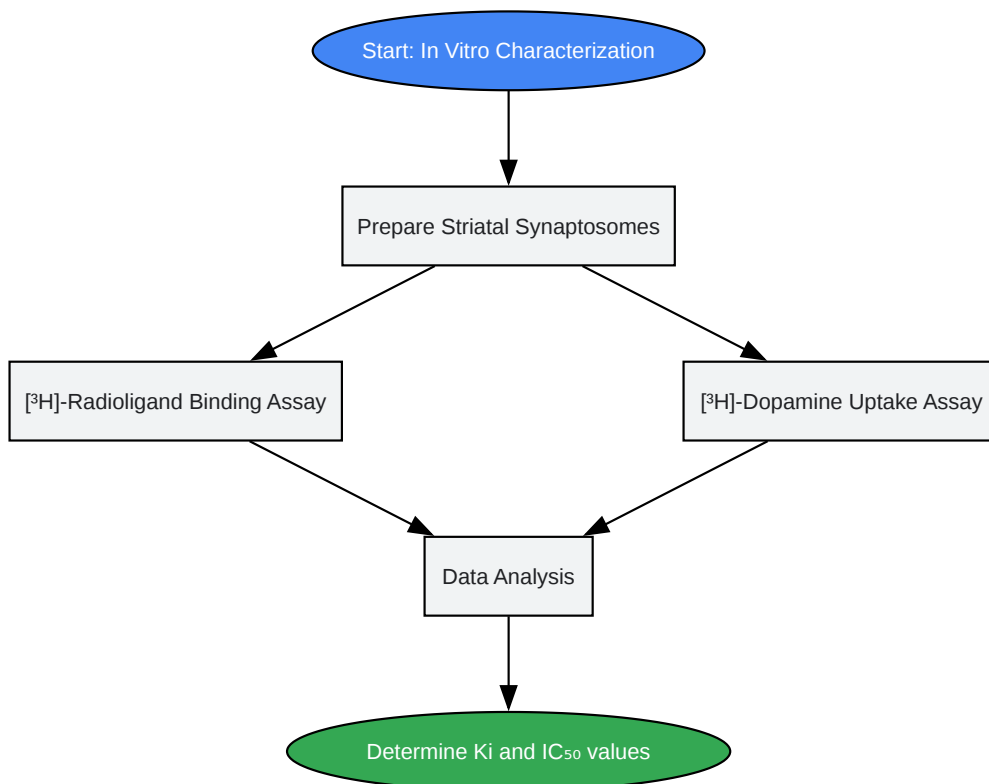


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Caption: Mechanism of action of **GBR 12783**.

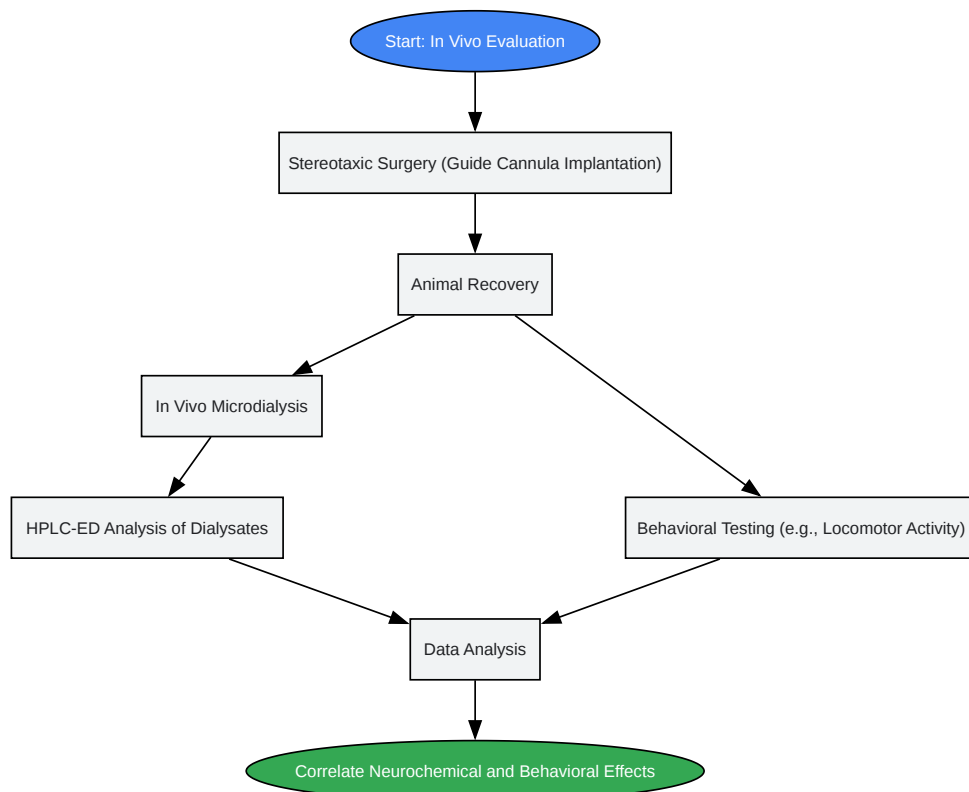
Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying **GBR 12783**.



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Caption: Workflow for in vitro characterization of **GBR 12783**.



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Caption: Workflow for in vivo evaluation of **GBR 12783**.

Conclusion

GBR 12783 is an indispensable tool for the study of the dopaminergic system. Its high potency and selectivity for the dopamine transporter allow for precise investigations into the roles of dopamine in various physiological and pathological processes. This technical guide has provided a detailed overview of its chemical and pharmacological properties, along with standardized protocols for its experimental use. A thorough understanding of these aspects is crucial for researchers and drug development professionals seeking to leverage **GBR 12783** in their work to advance our knowledge of dopamine neurotransmission and develop novel therapeutics for dopamine-related disorders.

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